

# A-Technical-Guide-to-the-Discovery-and-History-of-D-Gluconic-Acid

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-An-In-depth-Review-for-Researchers-and-Drug-Development-Professionals-

## Introduction

D-Gluconic acid, a mild organic acid derived from the simple oxidation of D-glucose, holds a significant position in various industrial sectors, including pharmaceuticals, food and beverage, and construction.[1][2] Its non-corrosive, non-toxic, and biodegradable nature, coupled with its excellent chelating properties, makes it a versatile bulk chemical.[3][4] This technical guide provides a comprehensive overview of the discovery and historical development of D-gluconic acid production, tailored for researchers, scientists, and drug development professionals. It delves into the seminal discoveries, the evolution of production methodologies from chemical synthesis to advanced microbial fermentation, and presents key quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways and workflows.

## Chapter-1:-The-Initial-Discovery-(1870-1880s)

The journey of D-gluconic acid began in the late 19th century, marked by pivotal chemical and microbiological observations.

- 1870: Chemical Synthesis: The first documented preparation of gluconic acid was by Heinrich Hlasiwetz and Josef Habermann, who achieved its synthesis through the chemical oxidation of glucose using chlorine.[5][6] This discovery established the fundamental chemical relationship between glucose and its corresponding aldonic acid.

- 1880: Microbial Observation: A decade later, the French scientist *Boutroux* observed that acetic acid bacteria were capable of producing a "sugar acid" from glucose.<sup>[5]</sup><sup>[6]</sup> This acid was subsequently identified as gluconic acid, marking the first instance of its biological production.<sup>[5]</sup> This finding laid the groundwork for future biotechnological approaches.

## Chapter-2:-The-Rise-of-Fermentation-(Early-20th-Century)

The early 20th century witnessed a shift from chemical synthesis to more efficient and specific biological production methods, primarily using fungi.

- 1922: Fungal Production: *Molliard* was the first to detect gluconic acid in cultures of the fungus *Sterigmatocystis nigr*a, now known as *Aspergillus niger*.<sup>[5]</sup> This discovery was crucial, as *A. niger* would become the cornerstone of industrial gluconic acid fermentation.<sup>[1]</sup><sup>[5]</sup>
- 1929: Deep-Tank Fermentation: A significant leap in production technology was made by *Pfizer*, which successfully implemented the first deep-tank fermentation process using *Aspergillus niger*.<sup>[6]</sup> This innovation, developed by *Horace Terhune Herrick*, enabled large-scale, controlled production and became a foundational technology for the broader fermentation industry, including the later production of antibiotics.<sup>[6]</sup><sup>[7]</sup>

Early research by scientists like *Bernhauer* further optimized the fungal fermentation process, demonstrating that neutralizing the acid with calcium carbonate led to high yields, highlighting the critical role of pH control in the process.<sup>[5]</sup>

Table 1: Timeline of Key Discoveries in D-Gluconic Acid History

Year	Discovery/Milestone	Key Contributor(s)	Significance
1870	First chemical synthesis from glucose oxidation.	Hlasiwetz & Habermann	Established the chemical basis of gluconic acid.[5][6]
1880	First observation of microbial production.	Boutroux	Identified acetic acid bacteria as producers. [5][6]
1922	Detection in fungal cultures.	Molliard	Discovered <i>Aspergillus niger</i> as a producer.[5]
1929	Development of deep-tank fermentation.	Herrick / Pfizer	Enabled the first successful industrial-scale fermentation.[6][7]
1952	Patent for an improved <i>A. niger</i> fermentation process.	Blom et al.	Laid the foundation for modern industrial production methods. [1]

## Chapter-3:-Key-Production-Methods

The production of D-gluconic acid has evolved through various chemical and biochemical routes, with microbial fermentation becoming the preferred industrial method due to its high specificity and yield.[5][8]

### 3.1-Microbial-Fermentation

The bioconversion of glucose to gluconic acid is catalyzed by specific enzymes found in a wide range of microorganisms.[5]

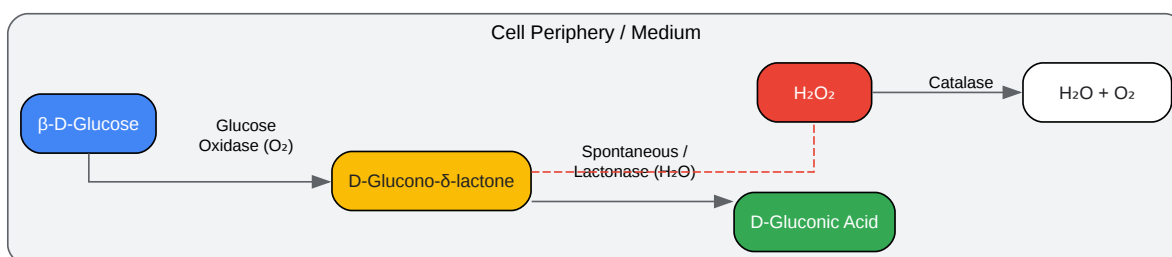
- Fungal Fermentation: Filamentous fungi, particularly *Aspergillus niger*, are the most widely used microorganisms for commercial production.[1][9] The key enzyme in this process is glucose oxidase (GOD), an extracellular flavoprotein that catalyzes the oxidation of  $\beta$ -D-

glucose.[1][5] The process is highly aerobic, requiring significant oxygen supply.[1][5] Other fungi, such as various *Penicillium* species, are also known producers.[10]

- **Bacterial Fermentation:** Certain bacteria, most notably *Gluconobacter oxydans*, are highly efficient producers of gluconic acid.[1][11] Unlike fungi, bacteria primarily utilize a membrane-bound glucose dehydrogenase (GDH) located in the periplasmic space.[1][11] This pathway is characterized by the rapid but incomplete oxidation of sugars.[11]

## Fungal-Biosynthesis-Pathway

The pathway in *Aspergillus niger* is a two-step enzymatic process. First, glucose oxidase oxidizes glucose to D-glucono- $\delta$ -lactone and hydrogen peroxide. The lactone is then hydrolyzed to D-gluconic acid, a reaction that can occur spontaneously or be accelerated by the enzyme lactonase. The toxic byproduct, hydrogen peroxide, is decomposed by catalase.[1][5]

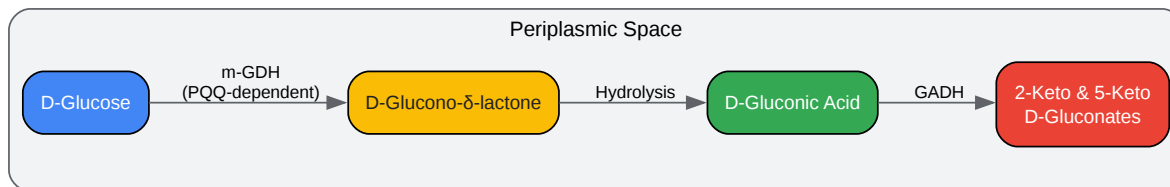


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Fungal Biosynthesis Pathway of D-Gluconic Acid.

## Bacterial-Biosynthesis-Pathway

In *Gluconobacter oxydans*, the primary pathway occurs in the periplasmic space. A PQQ-dependent glucose dehydrogenase (GDH) oxidizes glucose to the lactone, which is then converted to gluconic acid. This can be further oxidized to keto-gluconates by other dehydrogenases, a key difference from the fungal pathway.[1][11]



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Bacterial Biosynthesis Pathway in *G. oxydans*.

## 3.2-Chemical-and-Electrochemical-Synthesis

While fermentation is dominant, chemical methods continue to be explored. These often involve the catalytic oxidation of glucose using noble metal catalysts (e.g., Palladium, Platinum) supported on materials like activated carbon.[12][13][14] These processes can offer high conversion rates but may require alkaline conditions and can be less selective than enzymatic routes.[8][12] Electrochemical and photoelectrochemical methods are also areas of active research, presenting potentially greener alternatives.[4]

## Chapter-4:-Quantitative-Analysis

The efficiency of D-gluconic acid production varies significantly with the microorganism and the process conditions. Early physical and chemical characterizations laid the foundation for its identification and quantification.

Table 2: Comparison of D-Gluconic Acid Production by Various Microorganisms

Microorganism	Process Type	Substrate	Yield / Concentration	Reference
<b>Aspergillus niger</b>	<b>Submerged Fermentation</b>	<b>Glucose (150-200 g/L)</b>	<b>Up to 95% Yield</b>	<b>[5]</b>
Aspergillus niger	Solid-State Fermentation	Sugarcane Bagasse	106.5 g/L (94.7% Yield)	[9]
Aspergillus niger	Submerged Fermentation	Golden Syrup	85.2 g/L (87% Conversion)	[15]
Penicillium luteum / A. niger	Submerged Culture	Glucose	Up to 90% Yield	[5]
Gluconobacter oxydans	Sequential Fermentation	Corncob Hydrolysate	95.8 g/L	[16]

| Gluconobacter oxydans | Fed-Batch Fermentation | Glucose | ~32 g/L/h Productivity |[17] |

Table 3: Physical and Chemical Properties of D-Gluconic Acid

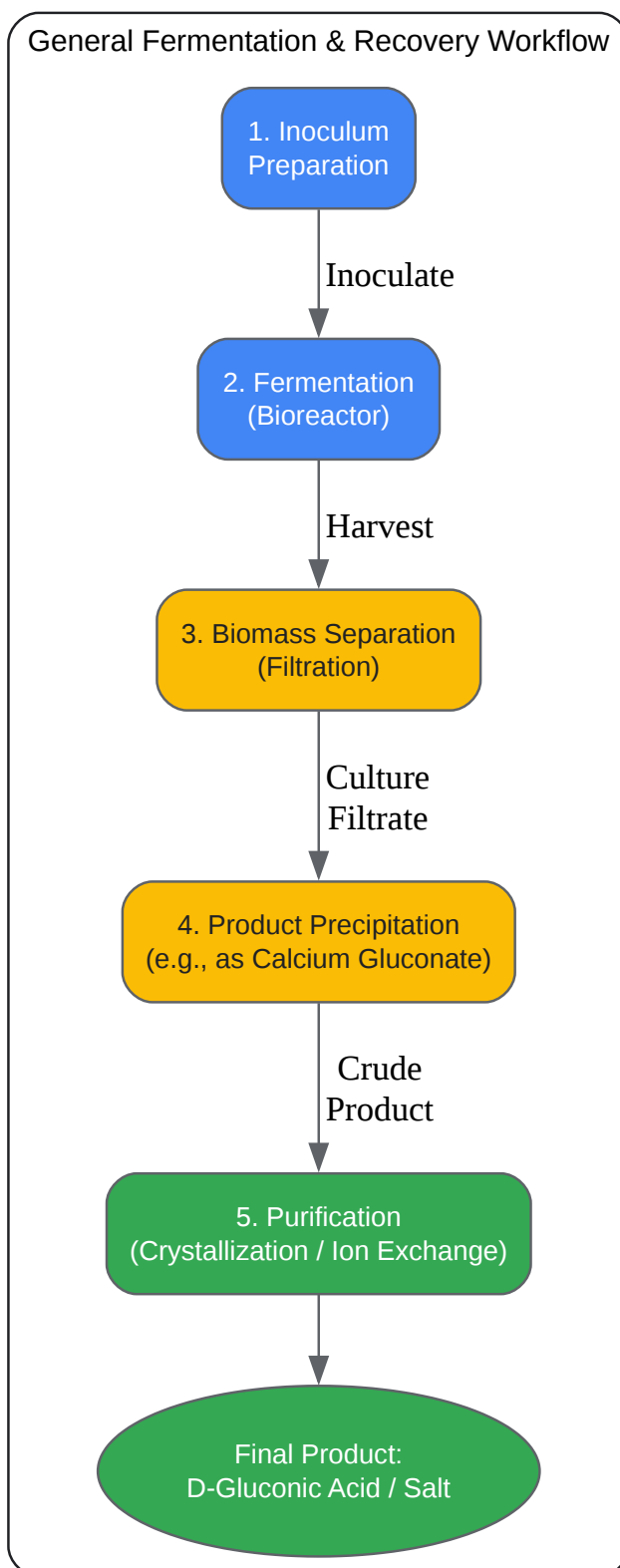
Property	Value	Reference
<b>Molecular Formula</b>	<b>C<sub>6</sub>H<sub>12</sub>O<sub>7</sub></b>	<b>[6]</b>
Molar Mass	196.16 g/mol	[6]
Appearance	White crystalline powder	[7]
Melting Point	131 °C (268 °F; 404 K)	[6]
Solubility in Water	High (316 g/L)	[6]
pKa (at 25 °C)	3.6 - 3.86	[6][7][11]
Density	~1.23 g/cm <sup>3</sup>	[6]

## Chapter-5:-Detailed-Experimental-Protocols

The following protocols are generalized representations based on methodologies described in the scientific literature. They are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.

## Workflow-for-Fermentative-Production

A typical bioprocess for producing gluconic acid involves several key stages, from preparing the microbial culture to purifying the final product.



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General Workflow for Fermentative Production.



## 5.1-Protocol:-Fermentative-Production-using-Aspergillus-niger

This protocol describes a submerged batch fermentation process.

- Inoculum Preparation:
  - Harvest spores from a mature *A. niger* slant into a sterile solution (e.g., 0.1% Tween 80 in phosphate buffer) to a concentration of  $10^8$ - $10^{10}$  spores/mL.[\[15\]](#)
  - Inoculate a seed medium (e.g., 5% glucose, 0.2%  $(\text{NH}_4)_2\text{HPO}_4$ , 0.25%  $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ , 0.1%  $\text{KH}_2\text{PO}_4$ , pH 5.5).[\[15\]](#)
  - Incubate at 28-30 °C with shaking (e.g., 180 rpm) for 24-48 hours to obtain pellet-like mycelia.[\[10\]](#)[\[15\]](#)
- Fermentation:
  - Prepare the main fermentation medium (g/L): Glucose (120-150), Peptone or Yeast Extract (3-10),  $\text{KH}_2\text{PO}_4$  (1.0),  $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$  (0.5).[\[9\]](#)[\[10\]](#)
  - Transfer the seed culture (5-10% v/v) to a sterilized bioreactor containing the fermentation medium.
  - Maintain fermentation conditions: Temperature at 30-34 °C, pH at 5.5-6.5 (controlled by automated addition of NaOH or  $\text{CaCO}_3$ ), and high aeration.[\[5\]](#)[\[10\]](#)
  - Run the fermentation for 48-168 hours, monitoring glucose consumption and gluconic acid production.[\[5\]](#)[\[10\]](#)
- Downstream Processing:
  - Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.[\[18\]](#)
  - The cell-free broth contains the gluconate salt (e.g., sodium gluconate).

- Further purification can be achieved through crystallization, acidification with sulfuric acid to precipitate calcium sulfate (if  $\text{CaCO}_3$  was used), followed by ion-exchange chromatography to obtain pure gluconic acid.[19]

## 5.2-Protocol:-Chemical-Synthesis-via-Catalytic-Oxidation

This protocol is based on the catalytic oxidation of glucose using a supported noble metal catalyst.[12][13]

- Catalyst Preparation:
  - Prepare a supported catalyst, for example, by co-impregnating activated carbon with solutions of palladium, platinum, and bismuth salts, followed by chemical reduction (e.g., with formaldehyde or sodium borohydride).[13]
- Reaction Setup:
  - Charge a jacketed glass reactor equipped with a mechanical stirrer, gas inlet, pH probe, and alkali-dosing pump with an aqueous solution of D-glucose (e.g., 10-20% w/w).[12]
  - Add the prepared catalyst (e.g., 1.5 wt% relative to glucose).[12]
- Oxidation Reaction:
  - Heat the reaction mixture to the desired temperature (e.g., 50-60 °C).[12]
  - Begin vigorous stirring and bubble oxygen or air through the solution.
  - As gluconic acid is formed, the pH will drop. Maintain the pH at a constant alkaline value (e.g., pH 9-10) by the controlled, dropwise addition of an alkali solution (e.g., 10% NaOH). [12][13]
  - The reaction is complete when the consumption of alkali ceases.
- Product Isolation:
  - Filter the reaction mixture to recover the catalyst for reuse.

- The resulting solution contains the alkali salt of gluconic acid (e.g., sodium gluconate), which can be used directly or further processed.

## 5.3-Protocol:-Enzymatic-Assay-for-D-Gluconic-Acid-Quantification

This assay provides a specific and sensitive method for determining the concentration of **D-gluconate** in samples like fermentation broth.[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Principle:
  - **D-gluconate** is phosphorylated by gluconate kinase (GK) in the presence of ATP to form **D-gluconate-6-phosphate** and ADP.
  - The **D-gluconate-6-phosphate** is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) using  $\text{NADP}^+$  as a cofactor, which is reduced to NADPH.
  - The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial amount of D-gluconic acid.
- Procedure (based on commercial kit principles):
  - Sample Preparation: Dilute samples (e.g., fermentation broth) as necessary with distilled water to fall within the assay's linear range (e.g., 0.06-2 g/L).[\[21\]](#)
  - Reagent Preparation: Prepare a reaction buffer (e.g., pH 7.0-7.2) containing ATP,  $\text{NADP}^+$ , gluconate kinase, and 6-phosphogluconate dehydrogenase.[\[20\]](#)[\[21\]](#)
  - Assay:
    - In a 96-well plate or cuvette, add the sample and the reaction buffer.
    - Measure the initial absorbance ( $A_1$ ) at 340 nm.
    - Incubate at a controlled temperature (e.g., 37 °C) for approximately 10 minutes to allow the reaction to complete.[\[21\]](#)
    - Measure the final absorbance ( $A_2$ ) at 340 nm.

- Calculation: Calculate the change in absorbance ( $\Delta A = A_2 - A_1$ ). Determine the concentration of D-gluconic acid by comparing the  $\Delta A$  of the sample to a standard curve prepared with known concentrations of D-gluconic acid.

## Conclusion

From its initial discovery through chemical synthesis to its current large-scale production via highly optimized microbial fermentation, the history of D-gluconic acid is a testament to the advancement of both chemical and biological sciences. The development of deep-tank fermentation for its production was a landmark achievement that had far-reaching impacts on the biotechnology industry. Today, research continues to focus on improving efficiency and sustainability, exploring novel microbial strains, alternative low-cost substrates, and advanced catalytic systems.[1][2] For researchers and drug development professionals, understanding this history provides context for the compound's industrial significance and highlights the ongoing opportunities for innovation in bioprocessing and green chemistry.

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